Dimethyl methoxymalonate

Catalog No.
S704088
CAS No.
5018-30-4
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl methoxymalonate

Dimethyl methoxymalonate (CAS 5018-30-4) is an essential C3 synthon with a pre-installed α-methoxy group that eliminates multi-step protection strategies in heterocycle assembly. - Enables direct synthesis of GluK3-preferring glutamate receptor ligands where methoxy is critical for binding selectivity. - Avoids post-cyclization installation, improving atom economy over unsubstituted malonates. - Validated in solvent-free Michael additions to nitrovinylindoles for rapid C-alkylation without NH protection. SMolecule ensures reliable supply with ≥97% purity, facilitating smooth scale-up from R&D to pilot production.

CAS Number

5018-30-4

Product Name

Dimethyl methoxymalonate

IUPAC Name

dimethyl 2-methoxypropanedioate

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3

InChI Key

ORXJMBXYSGGCHG-UHFFFAOYSA-N

SMILES

COC(C(=O)OC)C(=O)OC

Canonical SMILES

COC(C(=O)OC)C(=O)OC

The exact mass of the compound Dimethyl methoxymalonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dimethyl 2-methoxymalonate, 2-Methoxymalonic acid dimethyl ester, Dimethyl α-methoxymalonate, Propanedioic acid, 2-methoxy-, 1,3-dimethyl ester

Purity

≥97%

Package Size

1 g, 5 g

Dimethyl methoxymalonate is a highly functionalized C3 building block characterized by a pre-installed alpha-methoxy group on a malonate diester core. As a specialized electrophile and nucleophile precursor, it is primarily procured for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced receptor ligands where the methoxy moiety is required for downstream target binding [1]. While it shares the fundamental reactivity of standard malonic esters, the alpha-methoxy substitution significantly alters its steric bulk, electron density, and physical handling properties. Consequently, it is selected over unsubstituted analogs specifically when the synthetic route demands a stable, oxygen-functionalized carbon bridge that cannot be efficiently or economically installed post-cyclization .

Synthesis Fit

Heterocycle construction
Pre-installed α-methoxy enables cyclocondensation routes
Multicomponent reactions
Third electrophilic center supports one-pot sequences
Electroorganic synthesis
α-Methoxy leaving group pathway for orthoester access

Substituting dimethyl methoxymalonate with the more common dimethyl malonate or dimethyl methylmalonate is generally unviable in target-oriented synthesis [1]. The alpha-methoxy group is not merely a passive structural variant; it actively dictates the conformation and receptor-binding affinity of downstream products, such as GluK3-preferring ionotropic glutamate receptor ligands [1]. Furthermore, the steric hindrance and electron-withdrawing nature of the methoxy group alter reaction kinetics. Processes optimized for unsubstituted malonates will often experience reduced yields or require harsher cyclization conditions, such as extended refluxing, when adapted for the methoxymalonate[2]. Attempting to use a cheaper malonate and install the methoxy group later in the synthesis typically introduces multi-step protection and deprotection sequences that degrade overall atom economy and process yield [1].

Substitution Risk

α‑Substituent reactivity mismatch
Unsubstituted malonates lack the methoxy leaving group; cyclocondensation or electrochemical pathways may not transfer.
Transesterification kinetics may differ
Reported rate constants show methoxy ester reacts approximately 3× faster than ethoxy; direct substitution can alter process timelines.
Enolate formation context
Modest pKa shift and α‑methoxy electronic effects influence base selection; dimethyl malonate may require re‑optimization.

Conjugate Addition: Steric & Electronic Effects

In the synthesis of 2,3-trans-proline analogues, the conjugate addition of malonates to pyrrolidine-based enones reveals a significant reactivity gap. While the unsubstituted dimethyl malonate achieves a 99% yield, the bulkier dimethyl methoxymalonate yields 68% under identical 24-hour reaction conditions [1].

Evidence DimensionMichael addition yield (24 h)
Target Compound Data68% yield
Comparator Or BaselineDimethyl malonate (99% yield)
Quantified Difference31% absolute reduction in yield
ConditionsConjugate addition to enone 10 in THF at 50 °C

Process chemists must account for a ~30% reduction in coupling efficiency when scaling up, accepting this calculated trade-off to successfully install the critical alpha-methoxy group required for downstream receptor binding.

Multicomponent yield
Reported
92–98% yield, water, RT, one-pot vs unsubstituted malonates: 45–75% yield, organic solvents, heat
Supports aqueous green synthesis; yield context differs
Cross-study comparison; conditions vary

Macrocyclization: Thermal Requirements

The synthesis of 1,5-benzodiazepine CCK-A agonists highlights the distinct process requirements of methoxy-substituted malonates. Cyclization of the diacid chloride derived from dimethyl methoxymalonate with a diamine requires refluxing THF to overcome the increased steric bulk around the acyl centers [1]. In contrast, unsubstituted or methyl-substituted analogs can undergo ring closure under milder, sodium ethoxide-catalyzed conditions [1].

Evidence DimensionCyclization activation conditions
Target Compound DataRequires refluxing THF
Comparator Or BaselineMethylmalonyl chloride derivatives (mild sodium ethoxide catalysis)
Quantified DifferenceShift from mild catalytic closure to sustained thermal reflux
ConditionsHeterocycle formation with N-phenyl-1,2-phenylenediamine derivatives

Manufacturing protocols must be adapted with specific solvent choices and elevated thermal profiles to force the cyclization of the sterically hindered methoxy-substituted intermediates.

Cyclocondensation yield
Reported
99% isolated yield, one-step with urea, NaOCH3/EtOH, 100°C
Reported high conversion; supports step reduction
Unsubstituted malonates require additional functionalization

Solvent-Free Green Chemistry Compatibility

Despite its steric hindrance, dimethyl methoxymalonate demonstrates excellent compatibility with intensified, environmentally benign protocols. Under 42 kHz ultrasound activation, it achieves a 69% yield in 1.5 hours during a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole, bypassing the need for intermediate NH-protection steps [1].

Evidence DimensionReaction yield and process steps
Target Compound Data69% yield in 1.5 hours (no protection required)
Comparator Or BaselineStandard thermal additions (requiring NH-protection)
Quantified DifferenceElimination of 2 synthetic steps (protection and deprotection)
ConditionsSolvent-free, solid K2CO3 or NaOAc base, 42 kHz ultrasound

Procurement teams prioritizing green chemistry metrics can leverage this compound in solvent-free, ultrasound-assisted workflows to streamline indole functionalization.

Electrochemical orthoester
Class-level
Enables Hofer‑Moest oxidative decarboxylation; α‑methoxy stabilizes intermediate
Expands synthetic toolbox; method context
Quantitative yield data not reported; class-level inference

Cold Storage Handling & Phase Transition

The physical properties of dimethyl methoxymalonate dictate specific laboratory handling procedures. It possesses a melting point of 12 °C, meaning it will solidify in standard 2–8 °C chemical refrigerators . In stark contrast, the unsubstituted dimethyl malonate has a melting point of -62 °C and remains a free-flowing liquid under extreme cooling .

Evidence DimensionMelting point / phase state
Target Compound Data12 °C (solidifies in standard cold storage)
Comparator Or BaselineDimethyl malonate (-62 °C, remains liquid)
Quantified Difference74 °C difference in melting point
ConditionsStandard atmospheric pressure, 2–8 °C cold room storage

Lab managers must implement specific thawing and equilibration protocols before dispensing dimethyl methoxymalonate to ensure accurate volumetric measurement, as it will freeze in standard cold storage.

Transesterification rate
Reported
kI/kII = 3.0 ± 0.3 methoxy transesterification ~3× faster than ethoxy
Supports process time optimization
Gas chromatographic rate study; methanolysis conditions
pKa difference
Class-level
ΔpKa ≈ 0.25 (DMM 13.05 vs dimethyl malonate ~13.3)
Modest acidity shift; enolate context
Predicted pKa; electron-withdrawing effect from α‑methoxy
Physical properties
Supporting evidence
mp 11–12°C, bp 96–97°C (8.3 mmHg) Comparators: mp –62 to –50°C, bp 181–199°C (760 mmHg)
Supports crystallization-based purification
Higher mp enables cold crystallization; lower bp under vacuum aids recovery

Ionotropic Glutamate Receptor Ligands

Dimethyl methoxymalonate is the required precursor for developing GluK3-preferring ligands and NMDA receptor antagonists, where the alpha-methoxy group is essential for binding pocket selectivity [1].

1,5-Benzodiazepine CCK-A Agonists

It serves as a critical C3-building block for installing the methoxy functionality in benzodiazepine rings, directly influencing the oral bioavailability and receptor affinity of the resulting pharmaceutical agents[2].

Ultrasound-Assisted Indole Functionalization

The compound is the right choice for solvent-free, green-chemistry Michael additions to nitrovinylindoles, allowing rapid C-alkylation without the overhead of NH-protecting groups [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous heterocycle synthesis
One-pot multicomponent reaction fit
Yield reproducibility in water; solvent compatibility
Pyrimidine core construction
Cyclocondensation pathway
Step‑reduction feasibility; reagent compatibility
Electroorganic orthoester synthesis
Electrochemical method context
Orthoester isolation yield; method transfer
Transesterification rate optimization
Kinetic profile review
Reactor cycle time assessment; process kinetics

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5018-30-4

Wikipedia

Dimethyl methoxymalonate

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